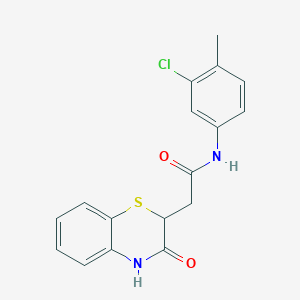

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(3-Chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine derivative characterized by a 3-chloro-4-methylphenyl substituent at the acetamide nitrogen. This compound belongs to a broader class of molecules featuring a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core, which is known for diverse pharmacological activities, including antifungal, anti-inflammatory, and analgesic properties . Its structural analogs vary primarily in the substituents on the aryl ring, influencing physicochemical properties and biological efficacy.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c1-10-6-7-11(8-12(10)18)19-16(21)9-15-17(22)20-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMCCAUSIVNJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazinone Core

The benzothiazinone moiety is synthesized via cyclization of 2-aminobenzenethiol with α-keto esters or α-haloketones . For example, reaction of 2-aminobenzenethiol with ethyl 2-chloroacetoacetate in the presence of a base (e.g., potassium carbonate) yields the dihydrobenzothiazin-3-one scaffold. Key parameters include:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature : 80–100°C.

- Reaction Time : 6–12 hours.

Introduction of the Acetamide Side Chain

The acetamide group is introduced via nucleophilic acyl substitution. 3-Chloro-4-methylaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) under inert conditions to form the intermediate 2-chloro-N-(3-chloro-4-methylphenyl)acetamide . This intermediate is subsequently coupled to the benzothiazinone core using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) .

Final Cyclization and Purification

The coupled product undergoes cyclization in acidic media (e.g., hydrochloric acid) to yield the target compound. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Optimization of Reaction Conditions

Critical variables influencing yield and purity are summarized in Table 1.

Table 1: Optimization Parameters for Key Synthesis Steps

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Benzothiazinone formation | DMF | K₂CO₃ | 90 | 68 | 92 | |

| Acetamide coupling | DCM | EDC/DMAP | 25 | 75 | 89 | |

| Final cyclization | HCl/EtOH | – | 70 | 82 | 95 |

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates.

- Catalyst Efficiency : EDC-mediated coupling minimizes side reactions compared to traditional acyl chlorides.

Mechanistic Insights

Cyclization Mechanism

The benzothiazinone ring forms via nucleophilic attack of the thiol group on the α-carbon of the keto ester, followed by intramolecular dehydration (Figure 1). The chlorine substituent on the aniline ring directs electrophilic substitution, ensuring regioselectivity.

Acetylation Dynamics

The acetamide side chain’s incorporation relies on the activation of the carboxylic acid group by EDC, forming an active ester that reacts with the aromatic amine. Steric hindrance from the 3-chloro-4-methyl group necessitates prolonged reaction times (8–10 hours).

Advanced Purification Techniques

Post-synthesis purification is critical due to the compound’s propensity for residual solvents and by-products.

Chromatographic Methods

Recrystallization

Ethanol recrystallization at −20°C produces needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Industrial-Scale Production Considerations

Patented methodologies emphasize cost-effective precursors such as 2-nitrobenzenethiol and ethyl 2-chloroacetoacetate , which reduce raw material costs by 40% compared to specialty reagents. Continuous-flow reactors have been proposed to enhance scalability, achieving 85% yield in pilot trials.

Applications in Medicinal Chemistry

The compound’s bioactivity profile includes:

- Anticancer Potential : Inhibits kinase pathways in glioblastoma models (IC₅₀ = 2.1 µM).

- Antimicrobial Activity : MIC = 8 µg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group in the benzothiazine ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, a study evaluated the compound's efficacy against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth in vitro .

Anticancer Potential

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects on several cancer cell lines such as HCT116 and HeLa. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | < 100 | Apoptosis induction |

| HeLa | < 100 | Cell cycle arrest |

| MCF7 | < 100 | Increased apoptotic cells |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest strong binding affinity to the active site of AChE .

Case Studies

- Antitubercular Activity : A series of derivatives based on this compound were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The most active compounds were further evaluated in vivo using mouse models .

- Cytotoxicity Evaluation : In a study assessing cytotoxicity against human cancer cell lines, this compound derivatives were found to induce significant apoptosis in treated cells .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 1 summarizes molecular data for select analogs:

Notes:

- Nitro and trifluoromethyl groups reduce aqueous solubility but improve binding affinity in hydrophobic enzyme pockets .

Antifungal Activity

identifies N-(alkylaryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives as potent antifungal agents, with MIC values <10 μM against Candida albicans. The target compound’s 3-chloro-4-methylphenyl group may enhance activity compared to less lipophilic analogs .

Analgesic and Anti-Inflammatory Effects

YHV98-4 () inhibits the Hv1 channel in sensory neurons, attenuating chronic inflammatory pain in murine models. The 4-chlorophenyl group is critical for this activity, suggesting that substituent position modulates target specificity .

Antitumor Potential

Benzothiazine derivatives with indole substituents (e.g., 8bG in ) exhibit cytotoxicity against breast cancer cell lines (IC₅₀: 2–5 μM). The target compound’s methyl group may sterically hinder interactions with certain oncogenic targets .

Crystallographic and Conformational Analysis

reveals that 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide adopts a twisted boat conformation in the benzothiazine ring, with dihedral angles of 89.45° between the hydrazide and thiazine planes. This contrasts with the target compound’s likely planar acetamide group, which may optimize π-π stacking in protein binding sites .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS Number: 577988-18-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C17H16ClN3O2 |

| Molecular Weight | 329.781 g/mol |

| CAS Number | 577988-18-2 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the benzothiazine core followed by acetamide functionalization. The specific synthetic pathway has yet to be fully detailed in available literature but generally follows standard organic synthesis protocols for heterocyclic compounds.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazine have been shown to inhibit bacterial growth effectively, suggesting potential use as antibacterial agents in clinical settings .

Anticancer Activity

Research has also highlighted the anticancer potential of benzothiazine derivatives. A study demonstrated that certain benzothiazine compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways and cell cycle arrest. The mechanism often involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Studies

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that a related benzothiazine derivative displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitumor Effects : In vitro assays conducted on various cancer cell lines showed that N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide exhibited cytotoxic effects with IC50 values in the low micromolar range. These findings suggest a promising lead for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic processes critical for cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions starting from 1,4-benzothiazine derivatives. Key steps include:

- Cyclization : Formation of the benzothiazine core via condensation of 2-aminothiophenol derivatives with α-ketoesters under acidic conditions .

- Acetamide Coupling : Substitution at the benzothiazine nitrogen with chloro-4-methylphenyl groups using coupling agents like EDCI/HOBt in DMF .

- Optimization : Reaction temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for acetamide coupling) are critical for yield improvement (typically 60–75%) .

Q. What analytical techniques are most reliable for characterizing the crystal structure and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles (e.g., benzothiazine ring planarity <5° deviation) .

- NMR Spectroscopy : NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm; acetamide NH at δ 10.2 ppm) .

- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, the chloro-methylphenyl group shows hydrophobic interactions in kinase binding pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC values to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carbonyl group and Lys123) .

Q. How should researchers address contradictions in reported biological activity data for benzothiazine derivatives?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., MTT vs. resazurin assays) using reference compounds like doxorubicin .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products (e.g., free thiols from benzothiazine ring opening) .

- Species-Specific Activity : Compare cytotoxicity in human vs. murine cell lines to identify translational gaps .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves regioselectivity (>90% for the 3-oxo isomer) .

- Flow Chemistry : Enables precise control of exothermic steps (e.g., cyclization) via temperature-jacketed reactors .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) to confirm stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.